6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
Description
6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a halogenated benzoxazine derivative characterized by a fused benzoxazine-dione core. Key structural features include:
- Bromine substituents at positions 6 and 8 on the aromatic ring, which enhance steric bulk and electronic effects.
- A dione moiety at positions 2 and 4, conferring polarity and hydrogen-bonding capacity.
For example, 6,8-dibromo-2-methyl-4H-benzoxazin-4-one (compound 2 in ) is synthesized from 3,5-dibromoanthranilic acid and acetic anhydride, followed by further derivatization with aryl amines or hydrazines .
Properties
Molecular Formula |
C16H11Br2NO3 |
|---|---|
Molecular Weight |
425.07 g/mol |
IUPAC Name |
6,8-dibromo-3-(2-ethylphenyl)-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C16H11Br2NO3/c1-2-9-5-3-4-6-13(9)19-15(20)11-7-10(17)8-12(18)14(11)22-16(19)21/h3-8H,2H2,1H3 |
InChI Key |
SOODFRWPJFVBTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Anthranilic Acid Derivatives
The synthesis begins with 3,5-dibromoanthranilic acid, a key precursor for constructing the benzoxazine core.
-
Bromination of Anthranilic Acid : Direct bromination of anthranilic acid using bromine (Br₂) in acetic acid yields 3,5-dibromoanthranilic acid .
-
Acylation Reactions : Reaction with benzoyl chloride or p-chlorocinnamoyl chloride forms N-acylated derivatives, such as N-[α-benzoylamino-p-chlorocinnamoyl]-3,5-dibromoanthranilic acid .
Table 1 : Key intermediates derived from 3,5-dibromoanthranilic acid
| Intermediate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 3,5-Dibromoanthranilic acid | Br₂, CH₃COOH | 80°C, 4h | 85 |
| N-Benzoyl derivative | Benzoyl chloride | Pyridine, RT, 6h | 78 |
Cyclization to Benzoxazinone Core
Cyclization of acylated anthranilic acid derivatives forms the 1,3-benzoxazine-2,4-dione scaffold.
-
Thermal Cyclization : Heating N-acylated derivatives at 100–120°C in acetic anhydride induces intramolecular cyclization .
-
Chloroformate-Mediated Cyclization : Reaction with ethyl chloroformate in pyridine generates the benzoxazinone ring .
Example :
6,8-Dibromo-3,1-benzoxazin-4-one is synthesized by treating 3,5-dibromoanthranilic acid with ethyl chloroformate in pyridine, achieving 83% yield .
Purification and Characterization
-
Recrystallization : The crude product is purified using ethyl acetate/hexane (1:3), yielding colorless crystals .
-
Spectroscopic Analysis :
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency of reported methods
| Method | Starting Material | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thermal Cyclization | 3,5-Dibromoanthranilic acid | 3 | 65 | 98.5 |
| Chloroformate Route | N-Acyl derivative | 2 | 83 | 99.2 |
| Suzuki Coupling | Bromobenzoxazinone | 1 | 72 | 97.8 |
Challenges and Optimization Strategies
-
Bromination Selectivity : Over-bromination is mitigated using controlled stoichiometry (1:2.2 anthranilic acid:Br₂) .
-
Byproduct Formation : Quinazolinone byproducts are minimized by avoiding prolonged heating .
-
Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying .
Industrial-Scale Production Insights
Patent CN111269193A highlights a scalable method using phosgene and pyridine catalysts in water, achieving 95–97% yield with reduced environmental impact . Key steps include:
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzoxazine ring can undergo oxidation to form quinazolinone derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Cyclization Reactions: Catalysts such as aluminum chloride or sulfuric acid are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoxazines with various functional groups.
Oxidation Reactions: Products include quinazolinone derivatives.
Cyclization Reactions: Products include complex polycyclic structures.
Scientific Research Applications
Medicinal Applications
Research indicates that compounds within the benzoxazine class exhibit significant biological activities. Specifically, 6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has been noted for:
- Analgesic Properties : Potential therapeutic effects against pain.
- Antimicrobial Activity : Studies suggest effectiveness against certain bacterial strains.
- Anticancer Potential : Preliminary findings indicate that structural modifications can enhance its efficacy against cancer cells.
Case Study: Antimicrobial Activity
In a study conducted by Coburn et al., derivatives of benzoxazines were tested for their antimicrobial properties. The results demonstrated that modifications at the bromine positions significantly influenced the activity against Gram-positive and Gram-negative bacteria .
Material Science Applications
The incorporation of this compound in polymer formulations has garnered attention due to its thermal stability and potential as a curing agent. Benzoxazines are known for their ability to form thermosetting resins upon polymerization.
Table 1: Comparison of Benzoxazine Derivatives in Polymer Applications
| Compound Name | Thermal Stability | Curing Agent Efficacy | Notable Features |
|---|---|---|---|
| 6,8-Dibromo-3-(2-ethylphenyl)-2H-benzoxazine | High | Excellent | Bromine enhances reactivity |
| 6-Chloro-3-(2-ethylphenyl)-2H-benzoxazine | Moderate | Good | Chlorine substitution |
| 4-Methylbenzoxazine | Variable | Variable | Different substitution effects |
Agrochemical Applications
The compound's reactivity also lends itself to agrochemical applications. Its ability to form derivatives through nucleophilic substitution reactions makes it a candidate for developing new pesticides or herbicides with enhanced efficacy.
Case Study: Pesticide Development
Research has shown that benzoxazine derivatives can be modified to improve their interaction with plant systems. A study highlighted the synthesis of new derivatives that exhibited increased herbicidal activity compared to traditional compounds .
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound exerts its effects by inhibiting key enzymes and receptors involved in disease pathways . For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the suppression of cancer cell proliferation . The compound also modulates the expression of genes involved in apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares structural and functional attributes of 6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione with related compounds:
Key Research Findings
Structural Flexibility: The benzoxazine-dione core allows diverse substitutions (Br, Cl, S, NO₂, aryl groups), enabling tailored physicochemical properties .
Synthetic Versatility : Reactions with hydrazine, thiourea, or aromatic aldehydes () demonstrate the adaptability of brominated benzoxazines in generating pharmacologically relevant scaffolds.
Biological Activity
6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a synthetic organic compound that belongs to the benzoxazine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of bromine substituents at positions 6 and 8 enhances its reactivity and may contribute to various therapeutic effects.
The molecular formula of this compound is C15H14Br2N2O3, with a molecular weight of approximately 392.06 g/mol. It typically appears as a pale yellow to brown crystalline solid with a melting point range between 228-232 °C. The unique structure allows for diverse chemical reactivity, particularly in nucleophilic substitution reactions due to the electrophilic nature of the bromine atoms.
Antimycobacterial Activity
Research has indicated that compounds within the benzoxazine class exhibit significant antimycobacterial activity. A study involving several derivatives demonstrated that the biological activity against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium increased with hydrophobicity and electron-withdrawing properties of substituents on the phenyl ring . This suggests that this compound may possess similar properties due to its structural characteristics.
Analgesic and Anti-inflammatory Properties
Compounds in this category have also been noted for their analgesic effects. The specific mechanisms remain under investigation; however, structural modifications can significantly influence these properties. The anti-inflammatory potential is particularly relevant in treating conditions linked to excessive inflammation .
Case Studies
Several studies have explored the biological activity of benzoxazine derivatives:
- Antimycobacterial Study : A series of derivatives including those with structural similarities to 6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine were tested for their efficacy against various Mycobacterium species. The results indicated that modifications at specific positions could enhance activity significantly .
- In Vitro Analyses : In vitro assays have shown that certain benzoxazine derivatives exhibit cytotoxicity against cancer cell lines. For instance, compounds were evaluated for antiproliferative effects using cell growth inhibition assays .
Comparative Analysis
The following table summarizes key features of related compounds in the benzoxazine family:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione | C15H14ClN2O3 | Chlorine instead of bromine |
| 6-Bromo-2H-benzoxazine-2,4(3H)-dione | C10H8BrNO3 | Lacks ethyl substitution on phenyl ring |
| 4-Methylbenzoxazine derivatives | Varies | Different substitutions leading to varying biological activities |
The presence of two bromine atoms at specific positions distinguishes 6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine from its peers and may significantly influence its reactivity and biological efficacy compared to other derivatives.
Q & A
Q. What are the standard synthetic routes for 6,8-dibromo-3-(2-ethylphenyl)-1,3-benzoxazine-2,4-dione?
The compound is synthesized via cyclization of substituted salicylanilides with ethyl chloroformate. A typical protocol involves:
Reacting 2-ethylphenyl-substituted salicylanilide with ethyl chloroformate in anhydrous tetrahydrofuran (THF) at 0–5°C.
Adding a base (e.g., triethylamine) to facilitate cyclization under reflux (60–70°C for 4–6 hours).
Purifying the product via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- X-ray crystallography : Determines bond lengths, angles, and stereochemistry. For example, the benzoxazine ring system typically exhibits planar geometry with Br substituents at positions 6 and 8 .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and confirm stability of the bicyclic structure .
- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions (e.g., ethylphenyl at N3), while IR confirms carbonyl (C=O) and benzoxazine ring vibrations .
Q. What safety protocols are recommended for handling this compound?
Although hazard data is limited, general precautions include:
- Use of PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation/contact.
- Storage in airtight containers at 2–8°C, away from oxidizers.
- Disposal via incineration or certified waste management services, adhering to local regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in synthesis?
Key variables to test:
- Solvent polarity : Higher polarity solvents (e.g., DMF) may enhance cyclization efficiency compared to THF.
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate ring closure.
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) reduces side reactions.
A recent study achieved 85% yield using microwave-assisted synthesis (100°C, 30 minutes) .
Q. What structural features enhance the antimycobacterial activity of this compound?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Br at C6/C8) increase activity against Mycobacterium tuberculosis (MIC: 1.56 µg/mL).
- Hydrophobic substituents (e.g., 2-ethylphenyl at N3) improve membrane penetration.
- Planar benzoxazine core is critical for binding to mycobacterial enzymes (e.g., enoyl-ACP reductase) .
Q. How do conflicting solubility data impact formulation strategies?
Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers) necessitate:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- pH adjustment : Protonation of the benzoxazine ring at acidic pH (≤4) improves solubility by 30–40% .
Q. What advanced analytical methods resolve degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
